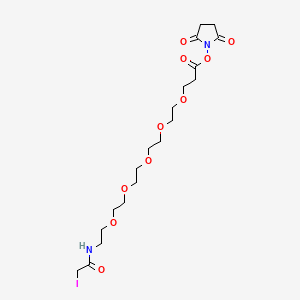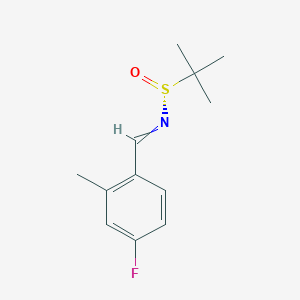
(4-Isopropylthiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an isopropyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-Isopropylthiophen-2-yl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 4-isopropylthiophene-2-bromide, in the presence of a palladium catalyst and a suitable base like potassium acetate . The reaction conditions are generally mild, and the resulting boronic acid can be purified using standard chromatographic techniques.
Industrial Production Methods: On an industrial scale, the production of boronic acids often involves the direct borylation of aromatic compounds using tetrahydroxydiboron or similar reagents . The scalability of these methods makes them suitable for large-scale synthesis, ensuring a consistent supply of high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: (4-Isopropylthiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols under specific conditions.
Substitution: The boronic acid group can be substituted with various nucleophiles, leading to diverse functionalized products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate or similar bases are often employed to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted thiophenes (from substitution reactions).
Scientific Research Applications
(4-Isopropylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Isopropylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene ring.
Thiophen-2-ylboronic Acid: Similar structure but without the isopropyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Used in similar coupling reactions but with an aldehyde functional group.
Uniqueness: (4-Isopropylthiophen-2-yl)boronic acid is unique due to the presence of both the thiophene ring and the isopropyl group, which can influence its electronic properties and reactivity, making it suitable for specific synthetic applications that other boronic acids may not be able to achieve .
Properties
Molecular Formula |
C7H11BO2S |
|---|---|
Molecular Weight |
170.04 g/mol |
IUPAC Name |
(4-propan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-5(2)6-3-7(8(9)10)11-4-6/h3-5,9-10H,1-2H3 |
InChI Key |
GLQIJOJMLPXEFC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


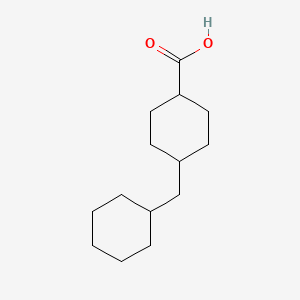
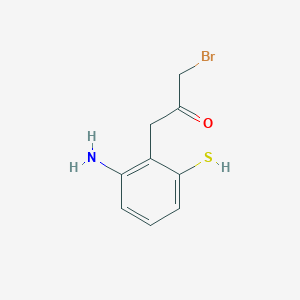
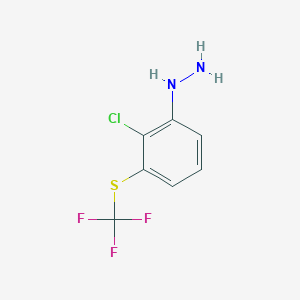
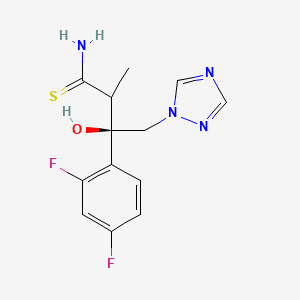
![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
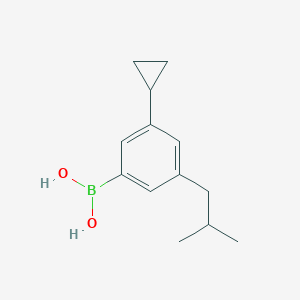
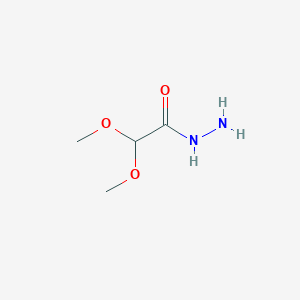

![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

